![molecular formula C22H20N2O2S B2925748 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 946220-80-0](/img/structure/B2925748.png)
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry
Tetrahydroquinoline derivatives exhibit a wide range of medicinal benefits, including anti-asthmatic, anti-inflammatory, antimalarial, anticancer, and antibiotic activities .
Anticancer Research
Specific tetrahydroquinoline derivatives have been designed against anticancer targets like LSD1 (Lysine-specific demethylase 1), which is a significant target for anticancer drug research .
Organic Synthesis
Tetrahydroquinolines are important in synthetic organic chemistry due to their high reactivity and wide spectrum of chemical properties .
Drug Development
Halogenated tetrahydroquinoline derivatives are important initiators of progress in new methods for the development of medicinal chemistry .
Molecular Simulation
Tetrahydroquinoline derivatives have been used in molecular simulations to design novel compounds against specific targets .
Electrochemical Synthesis
A series of tetrahydroquinoline derivatives were selectively synthesized via electrochemical hydrocyanomethylation of quinoline skeletons .
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(14-19-7-4-12-27-19)23-18-9-10-20-17(13-18)8-11-22(26)24(20)15-16-5-2-1-3-6-16/h1-7,9-10,12-13H,8,11,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRODZTNLIRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CC3=CC=CS3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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